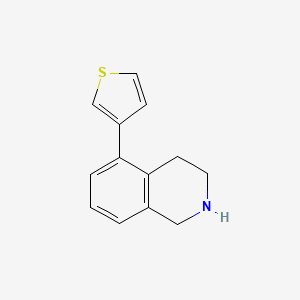

5-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline

説明

“5-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ). THIQs are a large group of natural products that form an important class of isoquinoline alkaloids . They are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of THIQs has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . Various multicomponent reactions have been used for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving the isomerization of the iminium intermediate are highlighted .Molecular Structure Analysis

The molecular structure of THIQs is a heterocyclic scaffold that has been the focus of many research studies . The core scaffold of these compounds is constructed using various synthetic strategies .Chemical Reactions Analysis

THIQs undergo various chemical reactions, particularly multicomponent reactions for the C(1)-functionalization . These reactions often involve the isomerization of the iminium intermediate .科学的研究の応用

Chemosensor Development

5-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline derivatives have been utilized in the design of novel chemosensors. For instance, compounds L1 and L2, featuring a tetrahydroquinoline structure, were developed for the selective identification of highly toxic Pd2+ ions. These chemosensors showcased remarkable selectivity and sensitivity, with fluorescence turn-off performances in methanol. Detailed studies, including quantum chemical calculations and Stern–Volmer plots, affirmed their notable sensing abilities, particularly highlighting the role of the thienyl ring during complex formation with Pd2+ ions (Shally et al., 2020).

Anticancer Research

Compounds with a tetrahydroisoquinoline structure have shown promise in anticancer research. Specifically, compound 1, belonging to the biaryl 1,2,3,4-tetrahydroisoquinoline derivatives, selectively inhibited the growth of C6 glioma cells without significantly affecting normal astrocytes. This compound's potential was further validated against human gliomas and other tumor cell lines, suggesting its therapeutic promise in oncology (Michael L Mohler et al., 2006).

Optoelectronic Applications

In the field of optoelectronics, particularly for organic light-emitting diodes (OLEDs), facial homoleptic cyclometalated iridium(III) complexes involving 1-(thiophen-2-yl)isoquinolinato ligands have been investigated. These complexes demonstrated high quantum yields of phosphorescence and excellent luminescence properties. An OLED device using one such complex as a phosphorescent dopant produced highly efficient and pure-red emission, underscoring the potential of these complexes in advanced optoelectronic devices (A. Tsuboyama et al., 2003).

将来の方向性

特性

IUPAC Name |

5-thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NS/c1-2-10-8-14-6-4-13(10)12(3-1)11-5-7-15-9-11/h1-3,5,7,9,14H,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNAYGZLWJTWSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC=C2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline | |

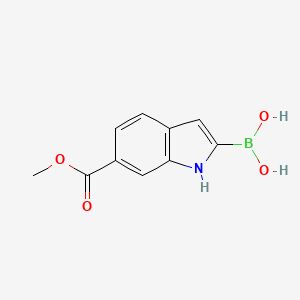

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

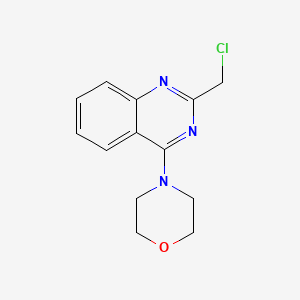

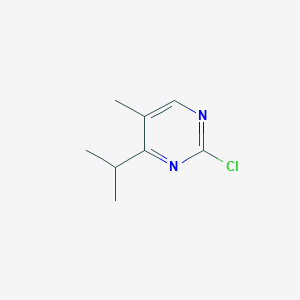

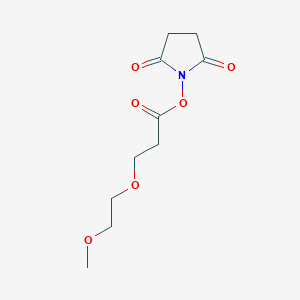

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium 4'-fluoro-[1,1'-biphenyl]-4-sulfonate](/img/structure/B1393550.png)

![methyl 9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1393552.png)

![1-Butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1393556.png)

![3-[[4-(Trifluoromethyl)phenyl]methoxy]-piperidine](/img/structure/B1393558.png)

![1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1393563.png)